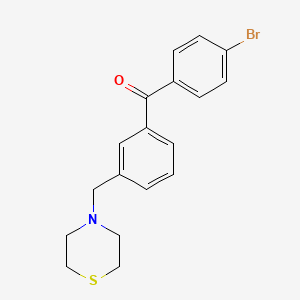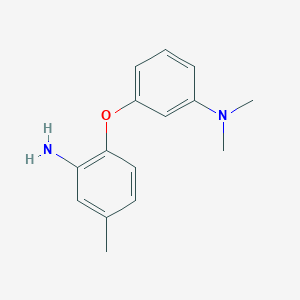
3-(2-アミノ-4-メチルフェノキシ)-N,N-ジメチルアニリン
説明
3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline is an organic compound with the molecular formula C15H18N2O. This compound is known for its applications in various fields, including chemistry, biology, and materials science. It is characterized by the presence of an amino group, a methyl group, and a phenoxy group attached to an aniline backbone.
科学的研究の応用
3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
Compounds with similar structures, such as 2-aminothiazole derivatives, have been shown to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines . These compounds are part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
Mode of Action
It is known that benzylic halides, which are structurally similar, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline might interact with its targets in a similar manner.
Biochemical Pathways
For instance, 2-aminothiazole derivatives have been reported to regulate the Wnt signaling pathway .
Result of Action
Similar compounds have been shown to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
生化学分析
Biochemical Properties
3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their structure and function. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline can activate transcription factors, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can induce significant biological responses. For instance, high doses of 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline have been associated with toxic effects, including liver and kidney damage. Threshold effects have also been observed, where a certain dosage is required to elicit a biological response .
Metabolic Pathways
3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound. The metabolic pathways of 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline also involve the use of cofactors such as NADPH, which are essential for the enzymatic reactions .
Transport and Distribution
The transport and distribution of 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments. For instance, 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline can bind to plasma proteins, which facilitates its transport in the bloodstream and distribution to various tissues .
Subcellular Localization
The subcellular localization of 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline is essential for its role in cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline typically involves the reaction of 2-amino-4-methylphenol with N,N-dimethylaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process may include steps such as distillation, crystallization, and chromatography to achieve the desired product quality.
化学反応の分析
Types of Reactions
3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
類似化合物との比較
Similar Compounds
- N-[3-(4-Amino-2-methylphenoxy)phenyl]-N,N-dimethylamine
- 2-Amino-4-methylphenol
Uniqueness
3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
IUPAC Name |
2-[3-(dimethylamino)phenoxy]-5-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11-7-8-15(14(16)9-11)18-13-6-4-5-12(10-13)17(2)3/h4-10H,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKDETZBRPEFEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=CC(=C2)N(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649862 | |
| Record name | 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946728-44-5 | |
| Record name | 3-(2-Amino-4-methylphenoxy)-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


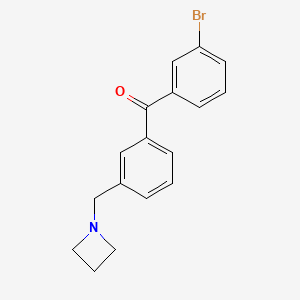
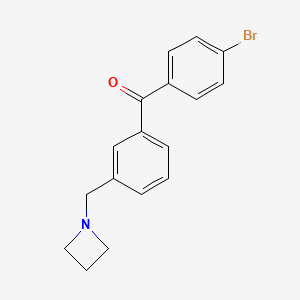
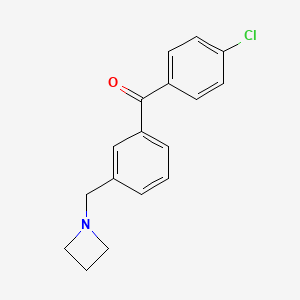
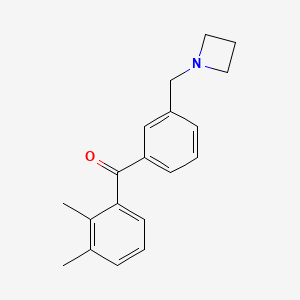
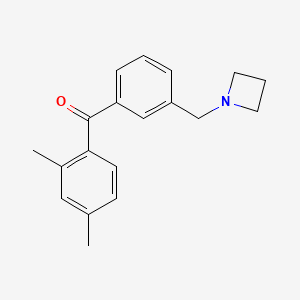
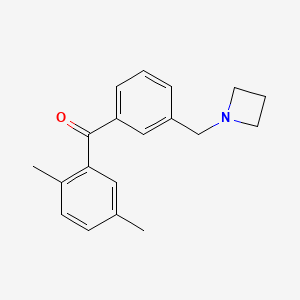
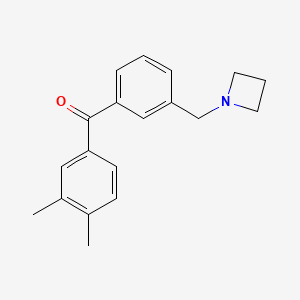
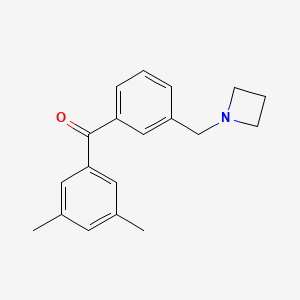
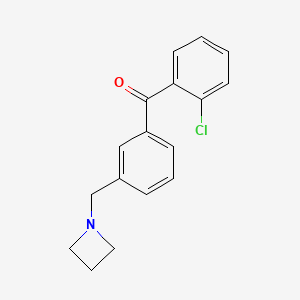
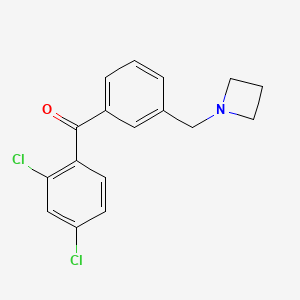
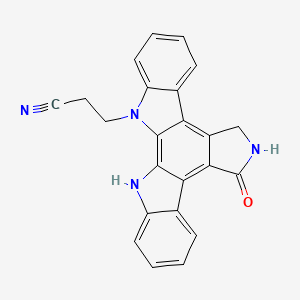
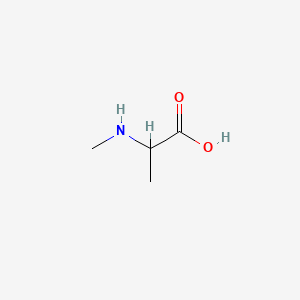
![3-bromo-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1293330.png)
